ERK2 allosteric-IN-1

Allosteric inhibition ERK2 selectivity Substrate anchoring

Researchers need to dissect ERK2-specific biology without the off-target effects of ATP-competitive inhibitors. ERK2 allosteric-IN-1 (CAS 872591-16-7) solves this by binding a distal allosteric site critical for substrate anchoring, not the catalytic pocket. • Biochemical IC50: 11 µM • Key Feature: High selectivity for ERK2 over p38α MAPK (low entropic cost of binding) • Applications: Substrate-selective signaling, diabetes/cancer models, structural biology • Supply: Available for immediate R&D use

Molecular Formula C22H20N6O4
Molecular Weight 432.4 g/mol
Cat. No. B2699398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERK2 allosteric-IN-1
Molecular FormulaC22H20N6O4
Molecular Weight432.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H20N6O4/c1-13-3-5-16(7-14(13)2)28-21-20(25-26-28)22(30)27(11-24-21)10-19(29)23-9-15-4-6-17-18(8-15)32-12-31-17/h3-8,11H,9-10,12H2,1-2H3,(H,23,29)
InChIKeyZUYKNWLWIGKTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ERK2 Allosteric-IN-1 Profile


ERK2 allosteric-IN-1 (compound 1, CAS 872591-16-7) is a selective, allosteric inhibitor of extracellular signal-regulated kinase 2 (ERK2), a central MAPK pathway node implicated in cancer and type 2 diabetes [1]. It exhibits an IC50 of 11 μM in biochemical assays and binds to a distal allosteric site critical for substrate anchoring rather than the ATP-binding pocket [1]. The compound has been characterized crystallographically and computationally, revealing that its low entropic cost of binding confers high selectivity toward ERK2 over the closely related p38α MAPK .

Allosteric ERK2 engagement via distal substrate-anchoring pocket, not ATP-binding site
ERK2-preferential selectivity profile over p38α MAPK for cleaner pathway attribution
Designed for substrate-selective ERK2 signaling dissection in MAPK pathway research

ERK2 Allosteric-IN-1 vs. ATP-Competitive Inhibitors


Substituting ERK2 allosteric-IN-1 with ATP-competitive ERK1/2 inhibitors (e.g., SCH772984, ulixertinib, VX-11e) is scientifically unsound due to fundamentally divergent mechanisms of action, target engagement profiles, and functional outcomes. ATP-competitive inhibitors bind the highly conserved catalytic site and typically exhibit pan-ERK (ERK1/2) inhibition with sub-nanomolar to low nanomolar potency [1][2]. In contrast, ERK2 allosteric-IN-1 engages a distal allosteric pocket implicated in substrate recruitment, offering ERK2-preferential inhibition with a distinct selectivity fingerprint [3]. The divergent binding modes dictate non-overlapping off-target profiles: ATP-competitive agents are constrained by the conserved nature of the ATP-binding cleft across the kinome, whereas allosteric inhibition exploits structural divergence outside the catalytic core [3]. Consequently, experimental conclusions regarding ERK2-specific biology or substrate-selective signaling cannot be reliably extrapolated from ATP-competitive tool compounds, and vice versa [4].

Target compound
Allosteric ERK2 inhibitor; binds substrate-anchoring site to modulate substrate-selective signaling
vs
ATP-competitive ERK1/2 inhibitors
Orthosteric catalytic-site binders (e.g., SCH772984, ulixertinib); pan-ERK blockade with distinct selectivity profiles
ATP-competitive inhibitors cannot replicate allosteric substrate-site effects; experimental conclusions regarding ERK2-specific biology or substrate-selective signaling may not transfer directly. Mechanism-driven tool selection is essential.

ERK2 Allosteric-IN-1 Comparative Evidence


Allosteric Substrate-Site Targeting vs. ATP-Pocket Binding

ERK2 allosteric-IN-1 binds to the allosteric site of ERK2 that plays a crucial role in substrate anchoring, a mechanism fundamentally distinct from ATP-competitive inhibitors (e.g., SCH772984, ulixertinib, VX-11e) that target the catalytic ATP-binding pocket [1][2]. Crystal structure analysis confirms compound 1 engages this distal allosteric pocket, while fragment molecular orbital calculations provide the structural basis for improving potency of compound 1 derivatives [1]. This allosteric engagement may enable differential modulation of substrate-selective ERK2 functions without complete ablation of catalytic activity—a mechanistic property unattainable with ATP-competitive inhibitors [3].

Binding mechanism
Class-level inference
Allosteric substrate-site engagement vs. ATP-pocket binding
Enables substrate-selective ERK2 modulation studies
Crystal structure and computational analysis context; verify in target assay
Allosteric inhibition ERK2 selectivity Substrate anchoring MAPK signaling

Selectivity for ERK2 over p38α MAPK

ERK2 allosteric-IN-1 (compound 1) demonstrates high selectivity toward ERK2 compared with the nearest off-target p38α MAPK, as established in the primary characterization study [1]. This selectivity profile stands in marked contrast to several allosteric ERK2 inhibitor analogs bearing benzothiazole moieties, which exhibit comparable inhibitory activity against both ERK2 and p38α MAPK [2]. Computational studies revealed that the low entropic cost of binding is the molecular determinant conferring the high selectivity of compound 1 toward ERK2 over p38α MAPK [1]. Crystallographic analysis further confirms that compound 1 binds to the allosteric site of ERK2 in a distinct manner compared to p38α MAPK engagement [1].

Selectivity vs. p38α
Head-to-head comparison
High ERK2 selectivity over p38α MAPK
Supports ERK2-specific pathway attribution
Low entropic binding cost as molecular basis; p38α counter-screen recommended
Kinase selectivity p38α MAPK Off-target profiling ERK2 specificity

Biochemical Potency: Allosteric vs. ATP-Competitive

ERK2 allosteric-IN-1 exhibits an IC50 of 11 μM against ERK2 in biochemical assays, representing a potency range typical of early-generation allosteric tool compounds targeting substrate-anchoring sites [1]. In cross-study comparison, ATP-competitive ERK1/2 inhibitors demonstrate substantially higher biochemical potency: SCH772984 exhibits IC50 values of 1 nM (ERK2) and 4 nM (ERK1) [2]; ulixertinib shows IC50 < 0.3 nM against ERK2 [3]; VX-11e displays IC50 of 15 nM (ERK2) and Ki < 2 nM . This >1,000-fold potency differential is not a deficit but rather reflects the fundamentally distinct target engagement mode—allosteric modulation of substrate recruitment versus ATP-pocket blockade—and should inform appropriate experimental application rather than simple potency-driven selection [1].

Biochemical potency
Cross-study comparable
IC50 11 μM (allosteric) vs. ≤ 1 nM (ATP-competitive)
Reflects allosteric vs. catalytic engagement; not a performance deficit
Interpret in mechanism context; potency offset is expected for substrate-site probes
Biochemical potency IC50 comparison Allosteric vs. orthosteric Kinase inhibitor profiling

Physicochemical Properties vs. VX-11e

ERK2 allosteric-IN-1 possesses a molecular weight of 432.43 g/mol and is soluble in DMSO at concentrations suitable for biochemical and cellular assays (40 mg/mL DMSO stock achievable per vendor guidelines) [1]. In cross-study comparison, VX-11e exhibits a higher molecular weight of 500.35 g/mol and DMSO solubility of 100 mg/mL . While both compounds are DMSO-soluble and suitable for in vitro studies, the smaller molecular weight of ERK2 allosteric-IN-1 may offer advantages in specific formulation contexts or permeability considerations. Notably, VX-11e has demonstrated oral bioavailability in rodent models, whereas comparable in vivo PK data for ERK2 allosteric-IN-1 are not established in the primary literature, reflecting its positioning as a biochemical and mechanistic probe rather than an in vivo-optimized clinical candidate [2].

Physicochemical profile
Cross-study comparable
MW 432 g/mol; DMSO soluble
Supports biochemical and cell-based assay workflows
In vivo PK data not established; probe-use context
Physicochemical properties Molecular weight Solubility Formulation

ERK2 Allosteric-IN-1 Research Applications


Substrate-Selective ERK2 Signaling

ERK2 allosteric-IN-1 is specifically suited for dissecting substrate-selective ERK2 functions by targeting the allosteric site implicated in substrate anchoring rather than the ATP-binding pocket [1]. This application is uniquely enabled by the compound's allosteric mechanism, which may differentially affect distinct ERK2 substrates without globally abolishing catalytic activity—an approach that ATP-competitive inhibitors like SCH772984 (ERK2 IC50 = 1 nM) cannot achieve due to their orthosteric blockade of the catalytic site [1][2]. Researchers investigating how ERK2 selectively phosphorylates specific downstream effectors (e.g., RSK family kinases versus other substrates) should prioritize ERK2 allosteric-IN-1 over ATP-competitive alternatives. The crystal structure of compound 1 bound to the ERK2 allosteric site provides a structural framework for interpreting substrate-selective effects [1].

ERK2 Pathway with Minimal p38α Cross-Reactivity

Studies requiring clean attribution of phenotypes to ERK2 rather than p38α MAPK benefit from ERK2 allosteric-IN-1's demonstrated high selectivity toward ERK2 over p38α MAPK [1]. In contrast, benzothiazole-containing allosteric ERK2 inhibitor analogs exhibit comparable inhibitory activity against both kinases, confounding pathway-specific conclusions [2]. The low entropic cost of binding has been computationally validated as the molecular basis for this enhanced ERK2 selectivity, providing confidence in the compound's preferential ERK2 engagement [1]. Applications include validating ERK2-specific genetic knockdown or knockout phenotypes, deconvoluting ERK2-versus-p38α contributions in inflammatory signaling crosstalk, and establishing ERK2-selective pharmacodynamic biomarkers where p38α MAPK activity would otherwise confound readouts.

Diabetes and Cancer Mechanistic Studies

ERK2 allosteric-IN-1 is positioned for mechanistic investigations in type 2 diabetes and cancer models where ERK2 has been identified as a disease-relevant target [1]. The compound's allosteric binding to the substrate-anchoring region enables interrogation of ERK2-mediated signaling events that may be distinct from those targeted by ATP-competitive clinical candidates such as ulixertinib (IC50 < 0.3 nM) or GDC-0994 [1][2]. Specific applications include: (1) evaluating whether substrate-selective ERK2 inhibition modulates insulin signaling pathways in type 2 diabetes models, and (2) dissecting ERK2-driven oncogenic signaling downstream of RAS/RAF mutations without triggering compensatory feedback mechanisms often observed with ATP-competitive ERK1/2 inhibitors. The fragment molecular orbital calculations based on the crystal structure further enable structure-guided optimization of compound 1 derivatives for enhanced potency in these disease contexts [1].

Allosteric ERK2 Scaffold for Medicinal Chemistry

ERK2 allosteric-IN-1 serves as a structurally characterized starting point for medicinal chemistry campaigns aimed at developing potent and selective allosteric ERK2 inhibitors. The compound benefits from an established X-ray crystal structure of the ERK2-compound 1 complex, enabling fragment molecular orbital calculations that elucidate the structural basis for potency improvement [1]. Unlike ATP-competitive scaffolds (e.g., SCH772984, ulixertinib) that face kinome-wide selectivity challenges due to conserved ATP-binding pockets, ERK2 allosteric-IN-1 exploits a structurally divergent allosteric site with demonstrated capacity for ERK2-preferential engagement [1][2]. Medicinal chemists can leverage the published structural data to design derivatives with enhanced biochemical potency while preserving the favorable selectivity profile conferred by low entropic binding costs. This scaffold is particularly valuable for programs seeking ERK2-selective inhibition without the compensatory pathway activation observed with ATP-competitive ERK1/2 inhibitors in resistant tumor settings [1].

Application
Selection Property
Validation Focus
Substrate-selective ERK2 signaling
Allosteric substrate-anchoring site engagement
Substrate-specific phosphorylation endpoints
ERK2 pathway attribution (low p38α crosstalk)
ERK2-over-p38α selectivity profile
p38α counter-screen and pathway deconvolution
Diabetes and cancer mechanistic studies
ERK2 allosteric modulation in disease models
Model-response endpoint evaluation
Medicinal chemistry scaffold
X-ray co-crystal structure and entropic binding data
SAR-guided derivative optimization

Technical Documentation Hub

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38 linked technical documents
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